4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Overview
Description
4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of fused pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an indene moiety, which is further substituted with a furan ring, a methyl group, a carbonitrile group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-furyl methyl ketone with cyanoacetamide in the presence of a base, followed by cyclization and oxidation steps to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylpyridine-2(1H)-ones: These compounds share a similar pyridine core but differ in their substituents, leading to distinct chemical and biological properties.
2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives: These compounds have a similar carbonitrile group but differ in their overall structure and reactivity.
Uniqueness
4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is unique due to its fused ring system and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its combination of a furan ring, a pyridine ring, and an indene moiety sets it apart from other similar compounds, providing a unique scaffold for drug development and chemical research.
Properties
IUPAC Name |
4-(furan-2-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2/c1-10-13(9-19)15(14-7-4-8-22-14)16-17(20-10)11-5-2-3-6-12(11)18(16)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXAEIKXGRCLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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